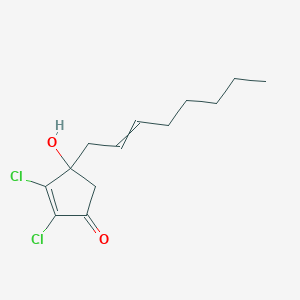
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with dichloro, hydroxy, and octenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a cyclopentene derivative followed by hydroxylation and subsequent alkylation with an octenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The double bond in the octenyl group can be reduced to a single bond.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-hydroxy-4-(hex-2-EN-1-YL)cyclopent-2-EN-1-one
- 2,3-Dichloro-4-hydroxy-4-(dec-2-EN-1-YL)cyclopent-2-EN-1-one
Uniqueness
Compared to similar compounds, 2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one exhibits unique properties due to the length and position of the octenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
353763-72-1 |
|---|---|
Molecular Formula |
C13H18Cl2O2 |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2,3-dichloro-4-hydroxy-4-oct-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H18Cl2O2/c1-2-3-4-5-6-7-8-13(17)9-10(16)11(14)12(13)15/h6-7,17H,2-5,8-9H2,1H3 |
InChI Key |
UZCQGALWIJJSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC1(CC(=O)C(=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















